molecular formula C7H4BrClN2O2S B2982375 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride CAS No. 2231234-27-6

6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Cat. No.: B2982375
CAS No.: 2231234-27-6
M. Wt: 295.54
InChI Key: QPXBQFIIVNZTTR-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H4BrClN2O2S It is a derivative of pyrrolopyridine, a heterocyclic compound that contains both pyrrole and pyridine rings

Preparation Methods

The synthesis of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride typically involves multiple steps. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine, followed by sulfonylation. The reaction conditions often require the use of bromine or a brominating agent, and a sulfonyl chloride reagent under controlled temperature and solvent conditions .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods are optimized for large-scale production and may include additional purification steps to achieve the desired purity levels.

Chemical Reactions Analysis

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, nucleophiles like amines or thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride include:

Properties

IUPAC Name

6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O2S/c8-6-2-1-4-5(14(9,12)13)3-10-7(4)11-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXBQFIIVNZTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2231234-27-6
Record name 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
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